8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
8-ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-12-5-3-9(4-6-12)7-13-8(10)11-9/h2-7H2,1H3,(H2,10,11) |
InChI Key |
WXKIPIRRANHXOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)COC(=N2)N |
Origin of Product |
United States |
Chemical Reactions Analysis
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is a spirocyclic compound with several scientific research applications. It has a molecular formula of C9H17N3O and a molecular weight of 183.25 g/mol.
Scientific Research Applications
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine has applications in chemistry, biology, and industry:
- Chemistry It is used as a reference standard in pharmaceutical testing to ensure accurate results.
- Biology It may be used in the study of biological pathways and interactions, particularly those involving spirocyclic compounds.
- Industry It may be used in the synthesis of other complex organic compounds.
Chemical Reactions
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine can undergo different chemical reactions:
- Oxidation This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
- Reduction This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
- Substitution This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
The 1,8-diaza configuration introduces an additional nitrogen atom, which could enhance hydrogen-bonding capacity and reactivity in nucleophilic or catalytic processes .
Structural Rigidity :
- Both compounds exhibit spirocyclic rigidity, which often improves metabolic stability. However, the ethyl substituent in the target compound may introduce steric hindrance, affecting binding interactions in enzyme-active sites or synthetic coupling reactions .
Synthetic Accessibility :
- The dimethyl analog is commercially available (MDL: MFCD21266086) with a defined synthesis pathway , whereas the target compound’s synthesis remains speculative based on methods for related spiro systems (e.g., reactions involving 2-oxa-spiro[3.4]octane-1,3-dione and amine derivatives) .
Biological Activity
8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diazaspiro compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
The molecular formula of 8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine is C9H17N3O, with a molecular weight of 183.25 g/mol. The compound has unique structural features that contribute to its biological activity, including a spirocyclic framework and a nitrogen-rich environment.
| Property | Value |
|---|---|
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine |
| CAS Number | 1470559-49-9 |
Research indicates that 8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine may interact with various biological pathways:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been evaluated for their inhibitory effects on PTPs, which play crucial roles in cellular signaling and regulation. For instance, derivatives of diazaspiro compounds have shown moderate inhibitory activity against PTP1B, suggesting potential therapeutic applications in diabetes and obesity management .
- Antimicrobial Properties : The structural characteristics of the compound suggest possible antimicrobial activity. Studies on related spirocyclic compounds indicate that they may exhibit antibacterial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Cytotoxicity : Preliminary studies have indicated that certain derivatives may exhibit cytotoxic effects against cancer cell lines, highlighting the need for further investigation into their potential as anticancer agents.
Study on Inhibitory Activity
A notable study focused on the synthesis and evaluation of novel spirocyclic compounds demonstrated that specific derivatives exhibited IC50 values in the low micromolar range against PTP1B. For example, one derivative showed an IC50 of 2.87 ± 0.24 μM, indicating significant inhibitory potential that could be leveraged for drug development targeting metabolic disorders .
Antimicrobial Assessment
Another study investigated the antimicrobial properties of spirocyclic compounds similar to 8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine. The results indicated that these compounds could inhibit the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics.
Preparation Methods
Resolution and Derivatization of Diazaspiro Derivatives
One of the primary methods involves the resolution of optically active diazaspiro[4.5]decane derivatives, which serve as intermediates for the target compound. This approach often employs chiral resolution techniques or asymmetric synthesis to obtain enantiomerically pure intermediates, which are then functionalized to incorporate the ethyl and oxygen functionalities.
- Preparation of chiral intermediates: Using resolution techniques such as chiral chromatography or enzymatic resolution to obtain optically active diazaspiro compounds.
- Functionalization: Introduction of the ethyl group at the 8-position via alkylation with ethyl halides or related reagents under basic conditions.
- Ring modification: Incorporation of oxygen at the 3-position through nucleophilic substitution or cyclization reactions involving suitable oxygen donors.
Reference: Patent WO2018087602A1 describes resolution and derivatization processes for diazaspiro derivatives, emphasizing stereoselective synthesis and subsequent functionalization.
Cyclization of β-Aminopropioamidoximes
A notable synthetic route involves the dehydration of β-aminopropioamidoximes, which facilitates the formation of the spirocyclic core. This method leverages the reactivity of amidoximes and their propensity for cyclization under dehydrating conditions.
- Preparation of amidoximes: Condensation of appropriate amino acids or amino precursors with hydroxylamine derivatives.
- Cyclization: Dehydration using reagents like phosphoryl chloride or polyphosphoric acid, promoting intramolecular cyclization to form the diazaspiro framework.
- Functional group modifications: Post-cyclization modifications such as alkylation or oxidation to introduce the ethyl and oxygen substituents at designated positions.
Reference: Kayukova et al. (2010, 2018, 2021) describe dehydration of β-aminopropioamidoximes leading to 3,5-disubstituted oxadiazoles, which are precursors to the target compound.
Multistep Synthesis via Spirocyclization and Alkylation
Another established method involves constructing the spirocyclic core through multistep reactions:
- Formation of the spirocyclic core: Using cyclization reactions of suitable precursors such as amino alcohols or amino acids with isocyanates or carbodiimides.
- Introduction of the ethyl group: Alkylation at the nitrogen or carbon centers using ethyl halides (e.g., ethyl bromide) in the presence of bases like potassium carbonate or sodium hydride.
- Oxygen incorporation: Achieved via oxidation or ring-opening reactions of suitable precursors, such as epoxides or cyclic ethers, to insert oxygen at the 3-position.
Reference: The synthesis of related spirocyclic compounds in patents and literature indicates the feasibility of such multistep strategies, with reaction conditions optimized for yield and stereoselectivity.
One-Pot Synthesis Approaches
Recent advances include one-pot methodologies that combine cyclization, alkylation, and oxidation steps, reducing reaction time and improving overall efficiency:
- Sequential addition of reagents: Starting from simple amino precursors, adding ethylating agents and oxygen donors in a single reaction vessel.
- Catalysis: Use of catalysts such as palladium or copper complexes to facilitate cyclization and functionalization steps.
- Reaction conditions: Typically conducted under inert atmospheres at elevated temperatures (e.g., 80–120°C), with solvents like acetonitrile or dichloromethane.
Reference: Such methodologies are discussed in patent WO2010028232A1, which details processes for synthesizing diazaspiro compounds with various substituents.
Summary of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine?
- Methodology : Multi-step organic synthesis is typically employed. A common approach involves cyclization reactions using ethyl or benzyl derivatives as precursors, with controlled temperatures (e.g., 60–80°C) and catalysts such as palladium or nickel complexes . For example, chlorinating agents may introduce substituents into the spirocyclic core . Industrial-scale synthesis may use automated reactors for optimized yield and purity .
- Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming structural integrity .
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Workflow :
- Spectroscopy : ¹H/¹³C NMR for functional group analysis .
- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade material) .
- Elemental Analysis : Confirms molecular formula alignment with theoretical values .
- Reference Standards : Cross-referencing with published spectral libraries (e.g., PubChem) is advised .
Q. What are the primary biological or pharmacological applications of this compound?
- Key Applications :
- Enzyme Interaction Studies : Binds to biological targets (e.g., proteases) via sulfonyl or amine groups, modulating activity .
- Neurological Research : Structural analogs exhibit anticonvulsant properties, suggesting potential in epilepsy models .
- Chemical Probes : Used to study metabolic fluxes or receptor binding kinetics .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Case Example : Discrepancies in enzyme inhibition assays may arise from stereochemical variations or impurities.
- Resolution Strategies :
- Dose-Response Analysis : Validate activity across concentration gradients .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict binding affinities and guide experimental refinement .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one) to isolate functional group contributions .
Q. What experimental design considerations are critical for optimizing spirocyclic compound synthesis?
- Key Factors :
| Parameter | Impact |
|---|---|
| Solvent Polarity | Affects cyclization efficiency (e.g., DMF vs. THF) |
| Temperature | Higher temps (~100°C) accelerate ring closure but risk side reactions |
| Catalyst Loading | Pd/C (5–10 mol%) balances cost and yield |
Q. What are the limitations of current computational models for predicting this compound’s reactivity?
- Challenges :
- Stereoelectronic Effects : Spirocyclic systems exhibit non-planar geometries, complicating transition-state predictions .
- Solvent Interactions : Continuum solvation models may underestimate polarity effects in aqueous environments .
Safety and Compliance Notes
- Handling : Use PPE (gloves, respirators) to avoid respiratory or dermal exposure .
- Disposal : Follow institutional guidelines for hazardous waste; incineration is recommended for organic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
